Monosodium maleate

説明

Structural Context within Maleic Acid Derivatives

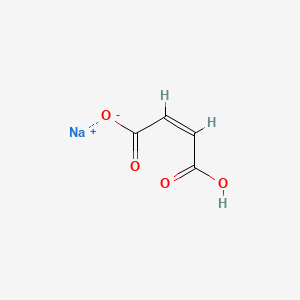

Monosodium maleate (B1232345) holds a specific position within the family of maleic acid derivatives. Maleic acid is a dicarboxylic acid, specifically the cis-isomer of butenedioic acid, with the chemical formula HOOCCH=CHCOOH. nih.gov Its structure features two carboxylic acid groups on the same side of a carbon-carbon double bond.

The formation of monosodium maleate occurs when one of the two carboxylic acid protons of maleic acid is replaced by a sodium ion. This is typically achieved by reacting maleic acid or its anhydride (B1165640) with a stoichiometric amount of a sodium base. This partial neutralization results in a compound containing both a carboxylate group (-COO⁻Na⁺) and a carboxylic acid group (-COOH), distinguishing it from both the parent maleic acid and the fully neutralized disodium (B8443419) maleate.

The common synthesis route involves the hydrolysis of maleic anhydride (C₄H₂O₃) to maleic acid, followed by the addition of sodium hydroxide (B78521) (NaOH) in a 1:1 molar ratio. This process yields this compound, which can exist in an anhydrous form or as a trihydrate (C₄H₃NaO₄·3H₂O). chemicalbook.comchemimpex.com Its structure, containing both a proton-donating carboxylic acid and a proton-accepting carboxylate group, is fundamental to its function as a buffering agent in aqueous solutions. cymitquimica.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3105-55-3 cymitquimica.com |

| Molecular Formula | C₄H₃NaO₄ chemicalbook.com |

| Molecular Weight | 138.05 g/mol (anhydrous) chemicalbook.com |

| Appearance | White to almost white crystalline powder chemimpex.com |

| Solubility | Soluble in water cymitquimica.com |

| IUPAC Name | sodium;(Z)-4-hydroxy-4-oxobut-2-enoate nih.gov |

Significance in Contemporary Chemical Research Paradigms

This compound is a versatile compound with significant applications in several areas of modern chemical research, particularly in polymer chemistry and materials science.

In the field of polymer chemistry, this compound serves as a key monomer in the production of polymaleates and various copolymers. google.comgoogleapis.com Research has shown that it possesses favorable polymerization activity, which can be leveraged in aqueous polymerization processes. scu.edu.cn For example, it is used to synthesize water-soluble polymers and copolymers such as poly(methyl vinyl ether-alt-mono-sodium maleate) (PVM/Na-MA). rsc.org The polymerization is typically conducted at temperatures between 80°C and 180°C using a suitable initiator. google.comgoogleapis.com The resulting polymers have applications as scale inhibitors and dispersants.

In materials science, this compound is utilized as a building block for advanced functional materials. A notable application is in the creation of metallo-supramolecular polymer hydrogels. rsc.org By reacting PVM/Na-MA with a silver nitrate (B79036) solution, researchers have synthesized a silver(I) hydrogel. rsc.org These materials exhibit properties such as ion-exchange capabilities, where silver ions can be replaced by other cations like copper(II), and demonstrate potential for applications requiring antibacterial activity. rsc.orgresearchgate.net

Furthermore, in biochemical and organic synthesis research, this compound is employed as a laboratory reagent. Its ability to maintain pH in the acidic range makes it a useful buffering agent for biochemical assays, including enzyme kinetics studies and cell culture maintenance. cymitquimica.comsmolecule.com It also functions as an intermediate for synthesizing maleate esters and other organic derivatives.

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Polymer Chemistry | Monomer for the synthesis of polymaleates and water-soluble copolymers. google.comncats.io |

| Materials Science | Precursor for creating supramolecular polymer hydrogels with ion-exchange and antibacterial properties. rsc.orgresearchgate.net |

| Biochemical Research | Buffering agent for maintaining pH in enzyme assays and cell cultures. cymitquimica.comsmolecule.com |

| Organic Synthesis | Intermediate in the production of maleate esters and other organic compounds. cymitquimica.com |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Sodium hydrogen maleate |

| Maleic acid |

| Disodium maleate |

| Sodium hydroxide |

| Maleic anhydride |

| This compound trihydrate |

| Silver nitrate |

| Copper(II) |

| Poly(methyl vinyl ether-alt-mono-sodium maleate) |

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

3105-55-3 |

|---|---|

分子式 |

C4H4NaO4 |

分子量 |

139.06 g/mol |

IUPAC名 |

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

InChIキー |

RYDFXSRVZBYYJV-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] |

異性体SMILES |

C(=C\C(=O)O)\C(=O)O.[Na] |

正規SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

他のCAS番号 |

18016-19-8 30915-61-8 3105-55-3 |

物理的記述 |

Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

関連するCAS |

18016-19-8 |

同義語 |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

製品の起源 |

United States |

Synthesis and Derivatization Strategies for Monosodium Maleate

Chemical Synthesis Pathways

The synthesis of monosodium maleate (B1232345) is primarily achieved through two main routes: the neutralization of maleic acid and the direct reaction of maleic anhydride (B1165640) with sodium salts. These methods are foundational in industrial and laboratory settings, offering distinct advantages depending on the desired purity and scale of production.

Neutralization Reactions of Maleic Acid

The most direct method for preparing monosodium maleate involves the partial neutralization of maleic acid with a sodium base. Maleic acid is a dicarboxylic acid, meaning it has two acidic protons. By carefully controlling the stoichiometry of the reaction, one of the two carboxylic acid groups can be selectively neutralized.

The reaction typically involves dissolving maleic acid in a suitable solvent, often water, and adding a strong sodium base, such as sodium hydroxide (B78521) (NaOH), in a 1:1 molar ratio. The reaction is an acid-base neutralization, which is exothermic and results in the formation of this compound and water. The pH of the solution is a critical parameter to monitor during this process to ensure that only the mono-salt is formed, avoiding the production of disodium (B8443419) maleate. The resulting this compound can then be isolated by crystallization or other purification techniques.

| Reactant A | Reactant B | Molar Ratio (A:B) | Product | Byproduct |

| Maleic Acid | Sodium Hydroxide | 1:1 | This compound | Water |

| Maleic Acid | Sodium Bicarbonate | 1:1 | This compound | Water, Carbon Dioxide |

| Maleic Acid | Sodium Carbonate | 2:1 | This compound | Water, Carbon Dioxide |

Direct Reactions of Maleic Anhydride with Sodium Salts

An alternative and widely used industrial method for synthesizing this compound is through the hydrolysis of maleic anhydride in the presence of a sodium salt. Maleic anhydride, the cyclic anhydride of maleic acid, is readily available and often more cost-effective.

This process involves the ring-opening hydrolysis of maleic anhydride to form maleic acid in situ, which is then immediately neutralized by the sodium salt present in the reaction mixture. Common sodium salts used for this purpose include sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). The reaction is typically carried out in an aqueous medium. For instance, when sodium carbonate is used, the stoichiometry must be carefully controlled to provide one sodium ion for each molecule of maleic anhydride to yield the monosodium salt. This method is efficient as it combines the hydrolysis and neutralization steps into a single process.

Polymeric and Supramolecular Precursor Formations

This compound serves as a crucial monomer and precursor in the synthesis of various polymers and supramolecular assemblies. Its dual functionality, comprising a polymerizable double bond and a carboxylate group, allows for its incorporation into complex macromolecular structures.

Preparation of Poly(methyl vinyl ether-alt-mono-sodium maleate) (PVM/Na-MA) from Poly(methyl vinyl ether-alt-maleic anhydride)

A significant application of this compound chemistry is in the modification of existing polymers. One such example is the preparation of poly(methyl vinyl ether-alt-mono-sodium maleate), often abbreviated as PVM/Na-MA. This is achieved through the chemical modification of a precursor polymer, poly(methyl vinyl ether-alt-maleic anhydride).

The starting copolymer, poly(methyl vinyl ether-alt-maleic anhydride), possesses reactive anhydride rings along its backbone. These anhydride groups can be readily hydrolyzed to form dicarboxylic acid units. By performing this hydrolysis under controlled pH conditions with a stoichiometric amount of a sodium base, it is possible to selectively neutralize one of the two resulting carboxylic acid groups on each repeating unit. This process effectively converts the anhydride polymer into its this compound derivative, PVM/Na-MA. The degree of neutralization can be controlled to tailor the final properties of the polymer, such as its solubility and ion-binding capacity.

Intramolecular and Intermolecular Transformations

The reactivity of this compound is characterized by transformations that involve both internal molecular changes and interactions with other chemical species. These reactions are fundamental to its application and stability under different conditions.

Thermal Dehydration Mechanisms to Maleic Anhydride

The thermal decomposition of this compound is a complex process that ultimately can lead to the formation of maleic anhydride. Upon heating, this compound can undergo dehydration to form maleic anhydride. This transformation is typical for carboxylate salts under thermal stress. smolecule.com While detailed mechanistic studies specifically on the thermal dehydration of pure this compound are not extensively documented in the provided results, the general behavior of maleates suggests a pathway involving the loss of water. A related process is observed in the thermal dehydration of monosodium L-glutamate monohydrate, which involves liquefaction and intramolecular dehydration. nih.gov This suggests that the dehydration of this compound might also proceed through complex physical and chemical stages.

Aqueous Hydrolysis Pathways to Maleic Acid

In the presence of water, this compound can revert to maleic acid. smolecule.com This hydrolysis is essentially the reverse of the neutralization reaction used to form it. The equilibrium between this compound and maleic acid in an aqueous solution is pH-dependent. Maleic acid is a dicarboxylic acid with two dissociation constants (pKa1 = 1.94 and pKa2 = 6.22). oecd.org In aqueous solutions, this compound exists as sodium ions and the hydrogen maleate anion (HC₄H₂O₄⁻). The addition of a strong acid will protonate the hydrogen maleate anion to form maleic acid (H₂C₄H₂O₄). Conversely, the addition of a base will deprotonate it to form the maleate dianion (C₄H₂O₄²⁻). The hydrolysis of maleic anhydride, a related compound, to maleic acid is extremely rapid, with a half-life of about 22 seconds at 25.1°C, highlighting the high affinity of the maleoyl group for water. oecd.org

Isomerization Studies

The conversion of the cis-isomer (maleate) to the more stable trans-isomer (fumarate) is a significant reaction, driven by both biological catalysts and chemical induction.

Enzymatically Catalyzed Isomerization to Fumarate (B1241708)

The isomerization of maleate to fumarate is a crucial step in the metabolic pathways of certain bacteria and is catalyzed by the enzyme maleate isomerase (EC 5.2.1.1). wikipedia.org This enzyme is part of the Asp/Glu racemase superfamily. nih.govyork.ac.ukacs.org The proposed mechanism involves a nucleophilic attack by a cysteine residue (Cys76) at the C2 position of the maleate double bond. wikipedia.org Concurrently, another cysteine residue (Cys194) donates a proton to the C3 position, forming a covalent succinyl-cysteine intermediate. wikipedia.orgnih.govyork.ac.ukacs.org Following this, rotation occurs around the newly formed C2-C3 single bond, and subsequent elimination of the enzyme regenerates the double bond in the trans configuration, yielding fumarate. wikipedia.org Computational studies support the formation of a succinyl-Cys intermediate over other proposed intermediates. researchgate.net

| Enzyme | EC Number | Function | Key Mechanistic Feature |

| Maleate Isomerase | 5.2.1.1 | Catalyzes cis-trans isomerization of maleate to fumarate. wikipedia.org | Formation of a covalent succinyl-cysteine intermediate. nih.govyork.ac.ukacs.org |

Mechanistic Aspects of cis-trans Isomerization

Non-enzymatic isomerization of maleate to fumarate can be achieved through various chemical methods. The process generally requires overcoming an energy barrier to allow rotation around the carbon-carbon double bond.

Thermal Isomerization: Heating can provide the necessary activation energy for the conversion. The activation energy for thermal cis-trans isomerization is closely related to the π-bond energy of the C=C bond. cdnsciencepub.com

Catalytic Isomerization: The reaction can be catalyzed by acids or other agents. For instance, hydrogen halides like HBr and HCl can catalyze the isomerization of dimethyl maleate to dimethyl fumarate. oup.com Palladium(0) complexes have also been shown to catalyze the cis-trans isomerization of olefins with electron-withdrawing substituents. researchgate.net The mechanism often involves the temporary formation of a single bond, allowing for rotation. This can occur via protonation or addition of a catalyst across the double bond, followed by elimination to form the more stable trans product.

Redox Reactivity

The carbon-carbon double bond in the maleate structure makes it susceptible to both oxidation and reduction reactions. These reactions transform the fundamental structure of the molecule, leading to different saturated or cleaved products. While direct studies on this compound are sparse, the reactivity of the maleate ion is well-established.

Oxidation: The maleate ion can be oxidized, which involves the loss of electrons or hydrogen atoms. libretexts.org In biological systems, the oxidation of succinate (B1194679) to fumarate (a related reaction) is a key step in the citric acid cycle, where FAD acts as the oxidizing agent. libretexts.orgpdx.edu Strong chemical oxidizing agents can cleave the double bond.

Reduction: Reduction involves the gain of electrons or hydrogen atoms. libretexts.org The double bond of maleate can be reduced to a single bond, a process known as hydrogenation. For example, maleic acid can be hydrogenated to succinic acid. hmdb.ca This type of reaction is fundamental in organic synthesis. In biological contexts, reducing agents like NADH are crucial in many metabolic pathways. libretexts.org Acidic salts like monosodium glutamate (B1630785) (and by extension, this compound) are generally not considered strong oxidizing or reducing agents themselves, but the organic moiety can participate in such reactions. noaa.govredox.com

| Reaction Type | General Outcome | Example Reactant/Product Pair |

| Oxidation | Loss of electrons/hydrogen; potential C=C bond cleavage | Succinate to Fumarate libretexts.orgpdx.edu |

| Reduction | Gain of electrons/hydrogen; saturation of C=C bond | Maleic Acid to Succinic Acid hmdb.ca |

Advanced Chemical Reactivity and Mechanistic Investigations

Hydrogenation Processes and Catalytic Systems for Maleate (B1232345) Reduction

The reduction of the carbon-carbon double bond in maleates, including monosodium maleate, is a significant industrial process for the production of valuable chemicals such as succinates, γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). asianpubs.org The hydrogenation of maleic acid and its derivatives has been the subject of extensive research, focusing on the development of efficient and selective catalytic systems. asianpubs.orgacs.org While much of the literature centers on maleic acid and its esters, the findings are highly relevant to this compound, as studies have shown that using carboxylate forms, such as disodium (B8443419) maleate, can lead to an increased reaction rate. rsc.org

The hydrogenation process can be broadly categorized into aqueous-phase and vapor-phase reactions, each with distinct advantages and catalyst requirements. Aqueous-phase hydrogenation is considered simpler and more environmentally friendly. acs.org In this process, maleic anhydride (B1165640) or maleic acid is dissolved in water and then hydrogenated in the presence of a catalyst to produce succinic acid. acs.org Vapor-phase hydrogenation, often employed for ester derivatives like dimethyl maleate (DMM), is also a prominent route. osti.govkit.edu

A variety of catalytic systems have been investigated, primarily based on noble metals and copper. Noble metal catalysts, including palladium (Pd), ruthenium (Ru), platinum (Pt), and rhodium (Rh), are known for their high activity. rsc.orgmdpi.com Among these, palladium-based catalysts, particularly Pd on a carbon support (Pd/C), have been identified as highly effective for the hydrogenation of maleic acid to succinic acid in the aqueous phase. rsc.org Research has also explored various supports for these metals, such as alumina (B75360) (Al₂O₃), titania (TiO₂), ceria (CeO₂), and zirconia (ZrO₂), to enhance catalytic performance and stability. acs.orgrsc.orgresearchgate.net

Copper-based catalysts, often in combination with zinc oxide (ZnO) and other promoters, are widely used for the hydrogenation of maleate esters to products like GBL, BDO, and THF. mdpi.comfigshare.comacs.org The synergy between copper and zinc oxide is believed to be crucial for the catalytic activity, promoting the anchoring of the ester's carbonyl groups and facilitating the formation of hydroxyl groups. figshare.com The addition of basic promoters like magnesium (Mg), calcium (Ca), strontium (Sr), barium (Ba), and lanthanum (La) to Cu/SiO₂ catalysts has been shown to improve the selectivity towards GBL. mdpi.com

Kinetic studies on the hydrogenation of maleic acid over skeleton nickel catalysts in aqueous solutions have shown that the reaction order and activation energy are influenced by the pH of the solution. scialert.net This underscores the complexity of the reaction kinetics, which can be affected by diffusion limitations. scialert.net Furthermore, research into the reduction of maleate using nickel(I) complexes has revealed that the mechanism is significantly different from that of its isomer, fumarate (B1241708), highlighting the role of the substrate's stereochemistry in the reaction pathway. rsc.orgresearchgate.net

Catalytic transfer hydrogenation offers an alternative to using molecular hydrogen. Formic acid has been successfully used as a hydrogen source for the aqueous-phase hydrogenation of maleic acid to succinic acid over Pd/C catalysts. rsc.org Isotopic labeling studies have indicated that the reaction proceeds via catalytic transfer hydrogenation, where the formyl hydrogen from formic acid is involved in the rate-determining step. rsc.org When maleate and formate (B1220265) salts are used, the second hydrogen atom required for the reduction is supplied by the water solvent. rsc.orgcsic.es

Interactive Data Table: Catalytic Hydrogenation of Maleate Derivatives

The following table summarizes key research findings on the hydrogenation of maleic acid and its esters over various catalytic systems. Users can sort and filter the data to compare different catalysts, conditions, and outcomes.

| Starting Material | Catalyst System | Support | Temperature (°C) | Pressure | Key Product(s) | Conversion (%) | Yield/Selectivity (%) | Reference |

| Maleic Acid | Pd/C | Carbon | 150 | 10 bar N₂ | Succinic Acid | >99 | ~98 (Yield) | rsc.org |

| Maleic Acid | Pd/Al₂O₃ | Alumina | 90 | 0.5 MPa H₂ | Succinic Acid | 100 | 100 (Selectivity) | acs.org |

| Maleic Acid | Pd/CeO₂ | Ceria | 60 | 4 MPa H₂ | Succinic Acid | >99 | - | acs.org |

| Maleic Acid | Skeleton Ni | - | - | - | Succinic Acid | - | - | scialert.net |

| Maleic Anhydride | Cu-ZnO-ZrO₂/H-Y | Zeolite | 220 | 50 bar | Tetrahydrofuran | 100 | 55 (Selectivity) | researchgate.net |

| Dimethyl Maleate | Ru | - | 50-70 | 0.4-1.2 MPa H₂ | Dimethyl Succinate (B1194679) | 100 | >99 (Selectivity) | asianpubs.org |

| Dimethyl Maleate | Cu-La/SiO₂ | Silica (B1680970) | - | - | γ-Butyrolactone | 100 | - | mdpi.com |

| Dimethyl Maleate | Cu/SiO₂ (AE) | Silica | - | - | Tetrahydrofuran | - | - | rhhz.net |

| Diethyl Maleate | Cu-Zn-Al-O | - | 200 | 4 MPa | 1,4-Butanediol | - | 59 (Yield) | acs.org |

| Maleic Acid | ReOₓ NPs | - | 270 | 15 bar N₂ | γ-Butyrolactone | - | 43 (Yield) | mdpi.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the local atomic environments within monosodium maleate (B1232345). By probing the magnetic properties of its constituent nuclei, detailed insights into the compound's structure and bonding can be obtained.

Oxygen-17 (17O) NMR Investigations of Oxygen Environments

Oxygen-17 (17O) NMR spectroscopy is particularly informative for characterizing the different oxygen sites within the maleate anion. Although direct 17O NMR data for monosodium maleate is not extensively reported, significant insights can be drawn from studies on analogous compounds, such as potassium hydrogen maleate (KH maleate), which features the same hydrogen maleate anion. nih.govrsc.orgresearchgate.net

In these systems, solid-state 17O NMR techniques, including Magic-Angle Spinning (MAS), Triple-Quantum MAS (3QMAS), and Double Angle Rotation (DOR), are employed to resolve the distinct oxygen environments. nih.govrsc.org For the hydrogen maleate anion, one would expect to observe separate resonances for the carbonyl (C=O) and hydroxyl (O-H) or carboxylate (COO⁻) oxygen atoms. The precise chemical shifts and quadrupolar coupling parameters of these oxygen nuclei are highly sensitive to their local chemical and electronic environment. nih.govmdpi.com

Analysis of Hydrogen Bonding Influence on NMR Parameters

A defining feature of the this compound structure is the presence of a strong intramolecular hydrogen bond within the hydrogen maleate anion. researchgate.net This interaction significantly influences the NMR parameters of the involved nuclei. Studies on related hydrogen maleate salts have demonstrated that both the 1H and 17O NMR parameters are very sensitive to the specifics of the hydrogen bonding arrangements. illinois.edu

The strength of the hydrogen bond has a direct impact on the 17O NMR chemical shifts. For instance, it has been shown that the isotropic chemical shift increases as the hydrogen-bond length decreases. mdpi.com This sensitivity allows 17O NMR to be a valuable probe for the characterization of hydrogen-bonding. nih.govmdpi.com Furthermore, computational studies using Density Functional Theory (DFT) have successfully reproduced experimental 17O NMR parameters, confirming the strong correlation between these parameters and hydrogen bond characteristics. nih.govresearchgate.net

Elucidation of Intermolecular H-bond Effects on 17O NMR Shielding Tensors

Beyond the intramolecular hydrogen bond, intermolecular interactions also play a role in modulating the 17O NMR shielding tensors. Quantum mechanical calculations have revealed the effects of intermolecular hydrogen bonds on these tensors. nih.govresearchgate.net The orientation of the chemical shift tensor components is particularly affected. It has been observed that certain components of the chemical shift tensor are aligned nearly parallel with the direction of a strong hydrogen bond. nih.govresearchgate.net As the strength of this interaction weakens, the orientation of the tensor components shifts. nih.govresearchgate.net This demonstrates that a complete understanding of the 17O NMR parameters requires consideration of the entire hydrogen-bonding network within the crystal lattice. acs.org

Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a precise picture of the molecular structure of this compound and its derivatives.

Crystal Structure Determination of this compound

The crystal structure of this compound trihydrate (NaH(C₄H₂O₄)·3H₂O) has been determined and refined using single-crystal X-ray diffraction. A refinement of the structure at room temperature (293 K) confirmed that it crystallizes in the triclinic space group Pī. researchgate.net An earlier study also provided a refinement at a low temperature of 120 K. researchgate.net

The hydrogen maleate anions in the crystal structure are characterized by a strong intramolecular asymmetric hydrogen bond between two of the carboxylate oxygen atoms. researchgate.net The crystal structure is further stabilized by a network of intermolecular hydrogen bonds involving the water molecules of hydration. The sodium ion is coordinated by oxygen atoms from both the maleate anions and the water molecules. polimi.it

Below is an interactive data table summarizing the crystallographic data for this compound trihydrate.

| Parameter | Value | Reference |

| Chemical Formula | C₄H₉NaO₇ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī (No. 2) | researchgate.net |

| a (Å) | 5.956(1) | researchgate.net |

| b (Å) | 6.392(1) | researchgate.net |

| c (Å) | 11.230(1) | researchgate.net |

| α (°) | 104.17(1) | researchgate.net |

| β (°) | 91.55(1) | researchgate.net |

| γ (°) | 100.20(1) | researchgate.net |

| Volume (ų) | 406.9 | researchgate.net |

| Z | 2 | researchgate.net |

| Temperature (K) | 293 | researchgate.net |

| O(2)···O(4) distance (Å) | 2.442(2) | researchgate.net |

| ∠O(2)-H-O(4) (°) | 173 | researchgate.net |

Structural Characterization of Metal-Monosodium Maleate Complexes

This compound, or more specifically the maleate anion, can act as a ligand to form coordination complexes with various metal ions. The structural characterization of these complexes reveals the versatile coordination modes of the maleate ligand.

For example, in a mixed-metal complex of manganese(II) and cobalt(II) with maleate, the maleic acid dianions act as bidentate bridging ligands, forming seven-membered chelate rings with the metal ions. rsc.org Each metal center achieves an octahedral geometry through coordination with two oxygen atoms from two water molecules and two bridging oxygen atoms from neighboring maleate ligands. rsc.org

In another example, silver(I) forms complexes with the hydrogen maleate anion. In silver(I) hydrogen maleate, the structure is polymeric and based on bis(carboxylato-O,O') dimers, with a strong intramolecular hydrogen bond remaining in the maleate ligand. researchgate.net In a different silver(I) maleate complex, a unique feature is the presence of an ethylene-Ag π-bond. researchgate.net

Quantum chemical modeling has also been used to study the interaction of copper atoms with acidic maleate complexes, identifying thermodynamically stable binuclear π-complexes. illinois.edu These studies highlight the diverse structural chemistry that can be achieved with the maleate ligand, involving both the carboxylate groups and the C=C double bond in coordination to metal centers.

Computational and Theoretical Chemistry of Monosodium Maleate Systems

Quantum Mechanical Calculation Methodologies

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of monosodium maleate (B1232345). These first-principles methods model the electronic structure of the molecule to derive various chemical and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying systems like monosodium maleate. nih.gov DFT methods are used to calculate the electronic properties of solid-state materials, providing a deeper understanding of interatomic energies at the single-electron level. syr.edu

In systems analogous to this compound, such as other organic acid salts, DFT is employed for several purposes:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound crystal.

Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental data from techniques like Terahertz time-domain spectroscopy to validate the computational model. researchgate.net

Electronic Properties: Modeling electronic properties such as density of states (DOS) and charge density differences to understand bonding and reactivity. researchgate.net For instance, DFT calculations with the B3LYP functional and the 6-31G(d) basis set can be used to model the binding energies of this compound and its interactions with metal ions.

Interaction Energies: Quantifying the strength of interactions within the crystal lattice, such as the binding energy between the sodium cation and the maleate anion. researchgate.net

A variety of functionals are available within the DFT framework, and the choice can influence the results. For example, studies on related carboxylate systems have utilized functionals like B3LYP, M06, and LC-ωPBE to investigate properties such as hydrogen bonding and NMR parameters. researchgate.net Dispersion corrections (e.g., DFT-D3) are often included to accurately describe the non-covalent interactions that are crucial in molecular crystals. nih.gov

Table 1: Examples of DFT Methodologies Applied to Related Carboxylate Systems

| System Studied | DFT Functional | Basis Set | Property Investigated | Reference |

| Potassium Hydrogen Maleate | B3LYP | 6-311G++(d,p) | 17O NMR Parameters, Hydrogen Bonding | acs.org |

| Salicylic Acid Crystal | BLYP, B3LYP, M06 | 6–311++G** | Hydrogen Bond Properties, 17O and 1H Chemical Shielding | researchgate.net |

| Monosodium Glutamate (B1630785) | LC-ωPBE | Not Specified | Cation-Anion Interactions, Vibrational Spectra | researchgate.net |

| General Metalloenzymes | Various | Various | Reaction Energies, Barrier Heights | nih.gov |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical data from experimental findings (beyond fundamental physical constants). These methods, while often more computationally demanding than DFT, can provide highly accurate results and serve as a benchmark for other computational approaches. researchgate.netnih.gov

For systems containing hydrogen bonds and complex intermolecular forces like this compound, ab initio calculations, particularly at the Møller-Plesset perturbation theory (MP2) level, are valuable. researchgate.net Combining experimental data with ab initio quantum mechanical simulations allows for a comprehensive characterization of the atomic-level structure, dynamics, and forces within the solid. researchgate.net

A powerful application is the use of ab initio molecular dynamics (aiMD). This approach combines the accuracy of QM calculations for describing interatomic forces with molecular dynamics simulations to model the time evolution of a system. mdpi.com This allows for the inclusion of thermal effects and molecular motions, providing a more realistic description of the system's properties, such as NMR parameters, compared to static calculations at 0 K. mdpi.com For the hydrogen maleate anion, ab initio path integral molecular dynamics have been used to study nuclear quantum effects, highlighting the sophisticated theoretical treatments that can be applied. acs.org

Density Functional Theory (DFT) Applications

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By calculating parameters such as NMR chemical shifts, researchers can assign experimental signals and gain a deeper understanding of the molecular structure and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of each atom. Quantum mechanical calculations can predict NMR chemical shifts, providing a powerful tool for validating proposed structures and understanding structure-property relationships.

A systematic solid-state 17O NMR study of a series of carboxylic compounds, including the closely related potassium hydrogen maleate (KH maleate), demonstrates this approach effectively. acs.org In that study, DFT calculations (B3LYP/6-311G++(d,p)) were performed to compute 17O NMR parameters. The results showed good agreement with experimental values obtained from high-field techniques like magic-angle spinning (MAS), triple-quantum (3Q)MAS, and double angle rotation (DOR) NMR. acs.org Such agreement between calculated and experimental spectra serves as a validation for the computational model and the structural interpretation. researchgate.net

This validated computational approach can then be used to explore correlations between NMR parameters and specific molecular features. For example, linear correlations have been observed between calculated 17O NMR parameters and the strengths of hydrogen bonds, indicating that 17O NMR data can be used to estimate H-bonding information. acs.org This is particularly relevant for this compound, where hydrogen bonding plays a critical role.

Table 2: Illustrative 17O NMR Data for Hydrogen-Bonded Carboxylic Oxygen Sites in KH Maleate (A Related System) This table is based on findings for potassium hydrogen maleate and serves as an example of the data that can be obtained through combined experimental and computational NMR studies.

| Oxygen Site | Experimental Isotropic Chemical Shift (δiso / ppm) | Calculated Isotropic Chemical Shift (δiso / ppm) | Primary Interaction | Reference |

| C=O | ~340-360 | Correlated with experimental values | Hydrogen Bond Acceptor | acs.org |

| C-OH | ~240-260 | Correlated with experimental values | Hydrogen Bond Donor | acs.org |

Note: Specific values are highly dependent on the crystal structure and local environment. The data presented are illustrative of the ranges observed in related systems.

Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure and bulk properties of this compound are governed by a network of intermolecular forces. Theoretical calculations provide unparalleled insight into the nature and strength of these interactions. The primary forces at play are ionic interactions between the sodium cation (Na+) and the maleate anion, as well as hydrogen bonds. quora.com

The maleate anion itself features two carboxylate groups, which can act as both hydrogen bond donors and acceptors. nih.gov In maleic acid, strong intramolecular hydrogen bonding is a key feature. nih.gov In the monosodium salt, this intramolecular interaction competes with intermolecular interactions involving the sodium ion and neighboring maleate anions.

Computational studies on analogous systems like monosodium glutamate monohydrate have revealed that the metal cation does not always directly influence hydrogen bonds in the organic ligand. researchgate.net Instead, the positioning of water molecules within the crystal lattice can be the critical factor governing the hydrogen-bonding network. researchgate.net Given that this compound is often available as a trihydrate, the role of water in stabilizing the crystal structure through a complex hydrogen-bonding network is likely to be significant.

Theoretical methods can deconstruct the forces within the crystal:

Electrostatic Interactions: The primary attraction between the Na+ cation and the negatively charged carboxylate groups (-COO-) of the maleate anion.

Hydrogen Bonding: The maleate anion has one protonated carboxyl group (-COOH) and one deprotonated one (-COO-). The -COOH group can act as a hydrogen bond donor, while the oxygen atoms of both groups can act as acceptors. nih.gov PubChem computes a hydrogen bond donor count of 1 and an acceptor count of 4 for this compound. nih.gov

Quantum mechanical calculations, particularly DFT, can model these interactions with high fidelity. For example, analysis of the calculated chemical shielding tensors can reveal the effects of intermolecular hydrogen bonds on specific atoms. acs.org Studies on related compounds have shown that certain components of the chemical shift tensor are aligned nearly parallel with strong hydrogen bonds, providing a direct link between a calculated property and a specific intermolecular interaction. acs.org

Coordination and Supramolecular Assemblies

Formation of Metallo-Supramolecular Polymer Hydrogels

Metallo-supramolecular polymer hydrogels represent a class of soft materials where polymer chains are crosslinked by metal-ligand coordination bonds. rsc.org These materials are of significant interest due to their potential for stimuli-responsiveness and applications in fields like biomedicine and catalysis. rsc.orgacs.org

A notable example of a metallo-supramolecular hydrogel is formed using a polymer derived from monosodium maleate (B1232345). The synthesis is a multi-step process that begins with a commercially available polymeric anhydride (B1165640). rsc.orgnih.gov

Synthesis Pathway:

Hydrolysis: The starting material, poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), is hydrolyzed using sodium hydroxide (B78521) (NaOH). nih.govrsc.org This reaction opens the anhydride ring to yield poly(methyl vinyl ether-alt-mono-sodium maleate) (PVM/Na-MA), a polyelectrolyte rich in carboxylate functional groups. researchgate.netgrafiati.com

Crosslinking: An aqueous solution of silver nitrate (B79036) (AgNO₃) is added to the PVM/Na-MA solution. rsc.orgrsc.org The silver(I) cations act as crosslinkers, coordinating with the carboxylate groups of the polymer chains to form a three-dimensional network, resulting in the formation of the poly[methyl vinyl ether-alt-mono-sodium maleate]·AgNO₃ hydrogel. nih.govresearchgate.net

Characterization: The resulting hydrogel has been characterized using various analytical techniques to understand its structure and composition. Freeze-dried samples of the hydrogel reveal a mesoporous network where the polycarboxylate polymer ligands are crosslinked by the silver(I) cations. rsc.orgnih.govresearchgate.net Techniques such as Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) are used to analyze the morphology and elemental composition of the hydrogel network, both before and after subsequent modifications like ion exchange. rsc.org

Table 1: Synthesis and Characterization of Silver(I)-Maleate Hydrogel

| Step | Reactants | Product | Key Feature | Characterization Method |

| 1. Polymer Modification | Poly(methyl vinyl ether-alt-maleic anhydride), NaOH | Poly(methyl vinyl ether-alt-mono-sodium maleate) | Creation of carboxylate binding sites | Infrared Spectroscopy |

| 2. Gel Formation | Poly(methyl vinyl ether-alt-mono-sodium maleate), AgNO₃ | poly[methyl vinyl ether-alt-mono-sodium maleate]·AgNO₃ hydrogel | Supramolecular crosslinking via Ag⁺ ions | Visual Inspection, SEM-EDX |

The formation of stable supramolecular assemblies relies on specific design principles involving both the ligand and the metal ion. Polycarboxylate ligands, such as the maleate units within the polymer chain, are crucial building blocks in this process. nih.govmdpi.com

Directional Bonding: The spatial orientation of the carboxylate groups on the polymer backbone dictates the directionality of the coordination bonds. This controlled directionality is fundamental to assembling predictable and well-defined two- or three-dimensional networks. nih.gov

Ligand Functionality: As multidentate ligands, polycarboxylates can bind to one or more metal centers simultaneously, a feature known as the chelate effect, which enhances the thermodynamic stability of the resulting complex. rsc.org The flexibility of the polymer chain allows these ligands to adopt conformations that satisfy the geometric preferences of the metal ion.

Metal Ion as a Template: The choice of the metal ion is critical as its coordination number, preferred geometry (e.g., linear, tetrahedral, octahedral), and kinetic lability influence the final architecture of the supramolecular scaffold. rsc.orgencyclopedia.pub Silver(I), for instance, often exhibits linear or distorted coordination geometries, which influences the way it crosslinks the polymer chains.

The combination of these principles allows for the rational design of supramolecular scaffolds with tailored properties, where the polymer provides the framework and the metal ions provide the reversible, stimuli-responsive linkages. google.comnih.gov

Synthesis and Characterization of Silver(I) Coordination Polymers involving Poly(methyl vinyl ether-alt-mono-sodium maleate)

Ion Exchange Phenomena in Supramolecular Architectures

The silver(I) hydrogel based on poly(methyl vinyl ether-alt-mono-sodium maleate) demonstrates the capacity for cationic exchange. Specifically, the Ag⁺ ions within the hydrogel can be exchanged for copper(II) (Cu²⁺) ions. rsc.orgnih.govresearchgate.net

The mechanism is a direct cation exchange process driven by the relative affinities of the metal ions for the carboxylate binding sites on the polymer network. acs.orgresearchgate.net When the silver-crosslinked hydrogel is immersed in a solution containing Cu²⁺ ions, the copper ions diffuse into the hydrogel network. Due to factors such as higher charge density and potentially a more favorable coordination geometry, Cu²⁺ forms a more stable complex with the carboxylate groups compared to Ag⁺. This thermodynamic preference drives the displacement of Ag⁺ ions from the coordination sites, and they are subsequently released from the hydrogel into the surrounding solution. rsc.org This exchange can be monitored by analyzing the hydrogel residue, for instance by using SEM-EDX, to confirm the presence of copper and the reduction or absence of silver. rsc.org

A critical finding is that the hydrogel network maintains its structural integrity during the Ag⁺/Cu²⁺ exchange process. rsc.orgnih.govresearchgate.netrsc.org The gel does not disintegrate or dissolve upon the removal of the original silver ion cross-links.

This stability is attributed to the fundamental architecture of the hydrogel:

Covalent Polymer Backbone: The primary structure of the hydrogel consists of long polymer chains (poly[methyl vinyl ether-alt-mono-sodium maleate]) that are covalently bonded and entangled. This robust framework is not compromised during the ion exchange.

The ability to exchange metal ions while maintaining the hydrogel's integrity opens up possibilities for creating multi-functional materials where properties can be switched or tuned post-synthesis. acs.org

Table 2: Summary of Ion Exchange in Silver(I)-Maleate Hydrogel

| Parameter | Description | Finding | Reference |

| Process | Cationic Exchange | Ag⁺ ions can be exchanged for Cu²⁺ ions. | rsc.org, nih.gov |

| Driving Force | Differential Coordination Affinity | Cu²⁺ forms a more stable complex with the polycarboxylate ligand. | acs.org, researchgate.net |

| Hydrogel Integrity | Structural Stability | The hydrogel does not disintegrate during the exchange process. | researchgate.net, rsc.org |

| Outcome | Modified Hydrogel | A copper-containing hydrogel is formed, releasing silver ions. | rsc.org |

Compound List

Biochemical and Enzymatic Activity Research

Enzyme Inhibition Mechanisms

Monosodium maleate (B1232345), and more specifically the maleate ion, is recognized in biochemical research for its role as an enzyme inhibitor. wikipedia.org This inhibitory action is particularly noted against certain classes of enzymes, where it can modulate metabolic pathways.

Specific Inhibition of Transaminase Enzymes

The maleate ion is a known inhibitor of transaminase enzymes, also known as aminotransferases. wikipedia.orgsmolecule.com These enzymes are crucial for the metabolism of amino acids, as they catalyze the transfer of an amino group from an amino acid to a keto-acid. smolecule.com This transamination is a pivotal step in the synthesis and degradation of amino acids. The inhibitory effect of maleate on these enzymes suggests its potential to regulate amino acid metabolic pathways. smolecule.com For instance, studies on aspartate aminotransferase, a key transaminase, have utilized maleate as an inhibitor to understand its structure and catalytic mechanism. jst.go.jp The binding of maleate to the enzyme's active site can induce conformational changes, shifting the enzyme from an "open" to a "closed" form, which is a critical aspect of its catalytic cycle. jst.go.jp

Kinetic Studies of Enzyme-Monosodium Maleate Interactions

Kinetic studies are fundamental to understanding the dynamics of enzyme-inhibitor interactions. Monosodium maleate is utilized in such studies to elucidate the mechanisms of enzyme catalysis and inhibition. In the case of Escherichia coli aspartate aminotransferase, kinetic studies have shown that mutations of residues outside the active site can alter the enzyme's kinetic parameters when interacting with inhibitors like maleate. oup.com Although specific kinetic constants (like K_i) for this compound's inhibition of various transaminases are not broadly reported in the provided context, the use of maleate in these studies is well-established. For example, the binding of maleate to aspartate aminotransferase has been shown to be a key step in inducing a significant conformational change, which is a critical aspect of its reaction mechanism. jst.go.jp The study of such interactions provides insights into the enzyme's specificity and catalytic efficiency. oup.com

Roles in Metabolic Pathways

This compound participates in and influences key metabolic pathways, primarily through its relationship with other dicarboxylic acids and its effect on enzymatic activities.

Influence on Nicotinate (B505614) Metabolism and Fumarate (B1241708) Interconversion Processes

This compound plays a role in the metabolic pathway of nicotinate (a form of vitamin B3). wikipedia.orgsmolecule.com In some bacteria, the degradation of nicotinate proceeds through a pathway where maleate is an intermediate. nih.gov A key step in this pathway is the isomerization of maleate to fumarate, a reaction catalyzed by the enzyme maleate isomerase. wikipedia.orgwikipedia.org This enzymatic conversion is significant as it connects nicotinate metabolism with the citric acid cycle, where fumarate is a key intermediate. wikipedia.org The interconversion between maleate and fumarate is a critical juncture in the metabolic regulation of these pathways. smolecule.com

The enzyme maleamate (B1239421) amidohydrolase (NicF) catalyzes the hydrolysis of maleamate to maleate and ammonium (B1175870) ion, which is the penultimate step in the oxidative degradation of nicotinate to fumarate in some aerobic bacteria. nih.gov Steady-state kinetic analysis of this enzyme from Bordetella bronchiseptica RB50 has been performed, providing the following parameters:

| Enzyme | Parameter | Value | Conditions |

|---|---|---|---|

| Maleamate Amidohydrolase (NicF) | k_cat | 11.7 ± 0.2 s⁻¹ | pH 7.5, 25 °C |

| K_M (for maleamate) | 128 ± 6 µM |

Modulation of Amino Acid Metabolic Pathways through Enzymatic Action

By inhibiting transaminase enzymes, this compound can modulate various amino acid metabolic pathways. smolecule.com Transaminases are central to the flow of nitrogen through the metabolic system, and their inhibition can have widespread effects on the biosynthesis and degradation of amino acids. For example, the inhibition of aspartate aminotransferase by maleate can affect the malate-aspartate shuttle, a crucial mechanism for transferring reducing equivalents into the mitochondria. nih.govnih.gov This, in turn, can influence cellular energy production and the metabolic fate of various amino acids. The ability of this compound to interfere with transaminase activity makes it a useful tool for studying the regulation of amino acid metabolism. smolecule.com

Biochemical Reagent Applications

This compound is a versatile compound used in various biochemical and laboratory applications. chemimpex.comcymitquimica.com One of its primary roles is as a buffering agent. chemimpex.com Its ability to maintain a stable pH is critical in many biochemical assays, particularly those involving enzymes, where pH fluctuations can significantly impact activity and stability. smolecule.com The buffering capacity of this compound in the acidic to neutral pH range makes it a valuable component in experimental setups for studying biological molecules like proteins and nucleic acids. smolecule.com Beyond its use as a buffer, its role as an enzyme inhibitor, particularly for transaminases, makes it a useful reagent for studying metabolic pathways and enzyme mechanisms. wikipedia.orgsmolecule.com

pH Buffering in Biological Systems and Biochemical Assays (e.g., Enzyme Assays, Cell Cultures)

This compound, the monosodium salt of maleic acid, serves as a crucial buffering agent in a variety of biochemical and biological research applications. Its ability to maintain a stable pH is essential for the proper functioning of many enzymes and cellular processes, which are often highly sensitive to fluctuations in hydrogen ion concentration. A stable pH environment is critical for maintaining the stability of biomolecules and ensuring the reliability of experimental results in enzyme assays and cell cultures.

Maleate buffers, which include this compound, are particularly effective in the acidic to neutral pH range. The pKa2 of maleic acid at 25°C is 6.24, which makes maleate buffers suitable for a pH range of approximately 5.5 to 7.2. itwreagents.com This range is physiologically relevant and encompasses the optimal pH for many enzymatic reactions. The buffering capacity of this compound is attributed to the equilibrium between maleic acid and its conjugate base, the maleate ion, which can absorb or release protons to resist changes in pH.

In the context of enzyme assays, the choice of buffer is critical as some buffer components can interfere with enzyme activity. Maleate buffers are known to be inhibitors of transaminase reactions, a property that can be either a useful tool for studying these specific enzymes or a confounding factor to be avoided in other assays. bio-world.combio-world.com The preparation of a maleate buffer typically involves dissolving maleic acid in distilled water and adjusting the pH to the desired value with a sodium hydroxide (B78521) (NaOH) solution. bio-world.combio-world.com For example, a 0.2 M Tris-maleate buffer can be prepared using a stock solution of Tris acid maleate and adjusted with 0.2 M NaOH to achieve the target pH. igem.org

Research has demonstrated the effectiveness of maleate buffers in various experimental settings. For instance, in a study comparing the efficiency of different buffers for extracting the β-glucosidase enzyme from various soil types, maleate buffer (at pH 6.0) and a modified universal buffer (MUB at pH 6.5) showed significantly higher enzyme activity compared to acetate (B1210297) buffer. scielo.org.pe This suggests that the higher pH of the maleate and MUB buffers may have favored the enzymatic activity and were more efficient in extracting the enzyme. scielo.org.pe

The selection of a buffer for biological research also involves considering factors such as its interaction with metal ions and its suitability for different analytical techniques. While some common buffers like phosphate (B84403) can precipitate polyvalent cations, and Tris can be inhibitory in some systems, maleate buffers offer a viable alternative within their effective pH range. researchgate.net However, it is important to note that maleate can also interact with certain components, for example, it strongly binds Cu2+. itwreagents.com

The following table summarizes the properties of maleate buffer relevant to its use in biochemical assays:

| Property | Value/Information | Source |

| pKa2 (25°C) | 6.24 | itwreagents.com |

| Effective pH Range | 5.5 - 7.2 | itwreagents.com |

| Preparation | Dissolving maleic acid and adjusting pH with NaOH. | bio-world.combio-world.com |

| Considerations | Inhibitor of transaminase reactions; binds Cu2+. | itwreagents.combio-world.combio-world.com |

Applications in Advanced Materials Science and Catalysis

Polymer and Hydrogel Development

The ability of monosodium maleate (B1232345) to be incorporated into polymer chains is fundamental to its application in materials science. Copolymers derived from its parent anhydride (B1165640), maleic anhydride, are particularly notable for their use in creating smart and functional materials, such as hydrogels.

A key area of research has been the development of self-generating, reversibly cross-linkable hydrogels. One such system involves a polymer synthesized from monosodium maleate's parent anhydride, poly(methyl vinyl ether-alt-maleic anhydride). This polymer is first grafted with 3-aminophenylboronic acid (PBA) and then converted to its sodium salt form, yielding phenylboronic acid-grafted poly(methyl vinyl ether-alt-mono-sodium maleate), or PBA-g-PMVE-SM. nih.govresearchgate.net

This functionalized polymer can form a hydrogel through a spontaneous and reversible cross-linking reaction with poly(vinyl alcohol) (PVA). nih.gov The cross-linking occurs via the formation of a PBA-diol ester bond between the phenylboronic acid groups on the PBA-g-PMVE-SM and the diol units of the PVA. nih.govrsc.org This reversible nature allows the hydrogel to be easily applied and, more importantly, dissociated with a simple water rinse, which is a significant advantage over traditional, permanently cross-linked or strippable coating materials that often require drying or leave residues. nih.govresearchgate.netrsc.org The high elasticity of these hydrogels makes them practical and time-saving for various applications. rsc.org

The reversibly cross-linkable hydrogel system based on PBA-g-PMVE-SM and PVA has been specifically engineered for advanced chemical applications, most notably in surface decontamination of hazardous materials. nih.gov Researchers have developed this hydrogel as a coating agent to remove radioactive cesium (¹³⁷Cs) from various surfaces, a critical task following nuclear incidents. nih.govnih.gov

To achieve this, an adsorbent material with high selectivity for cesium, such as sulfur-zeolite (e.g., sulfur-chabazite, S-CHA), is suspended within the polymer solution before gel formation. nih.govresearchgate.net When the two polymer solutions (PVA and PBA-g-PMVE-SM with S-CHA) are applied to a contaminated surface, they form the hydrogel in-situ. The hydrogel matrix provides a wet environment that facilitates the migration of ¹³⁷Cs from the surface into the gel, where it is captured by the sulfur-zeolite adsorbent. researchgate.net

This approach has demonstrated significantly higher decontamination efficiency compared to commercial products like DeconGel. nih.gov A major advantage of this system is the ease of waste management; after use, the hydrogel can be dissolved in water, and the adsorbent containing the radioactive waste can be easily separated, potentially through magnetic means if using a magnetic adsorbent, reducing the volume of organic radioactive waste that would otherwise require costly incineration. nih.govrsc.org

Table 1: Decontamination Efficiency of PBA-g-PMVE-SM/PVA Hydrogel for ¹³⁷Cs

| Surface Type | Removal Efficiency (%) with S-CHA Adsorbent | Reference |

|---|---|---|

| Painted Cement | 96.996% | nih.gov |

| Cement | 63.404% | nih.gov |

| Aluminum | 97.505% | rsc.org |

| Stainless Steel | 94.05% | rsc.org |

Development of Reversibly Cross-Linkable Hydrogels

Catalytic Systems Integration

The chemical functionalities inherent in this compound and its related polymers provide opportunities for their integration into various catalytic systems, from supporting organic synthesis to enabling biocatalytic processes and exploring new frontiers in photo- and electrocatalysis.

While this compound is not typically a direct structural component of Organically Modified Silicate (ORMOSIL) materials, salts of maleic acid have been utilized as reactants in catalytic processes that employ ORMOSIL-based supports. ORMOSILs are hybrid materials that combine the stability of an inorganic silica (B1680970) network with the functionality of organic groups, making them excellent catalyst supports. rsc.org

In one study, palladium catalysts were supported on various amino-, mercapto-, methyl-, and phenyl-modified silica particles synthesized via a sol-gel process. researchgate.net The efficacy of these catalysts was tested in the liquid-phase hydrogenation of specific substrates, including sodium maleate. researchgate.net The reaction successfully converted sodium maleate to sodium succinate (B1194679), demonstrating a clear role for a maleate salt as a substrate in a reaction catalyzed by an ORMOSIL-supported system. researchgate.net This highlights an application where the reactivity of the maleate double bond is harnessed in a synthetic transformation facilitated by these advanced hybrid materials.

Polymers derived from maleic anhydride, the precursor to this compound, serve as a highly effective platform for enzyme immobilization, a critical technology for advancing biocatalysis. nih.govrsc.orgnih.gov The key to this application is the reactive maleic anhydride group present in copolymers such as poly(methyl vinyl ether-alt-maleic anhydride) (PMMAn) and poly(styrene-alt-maleic anhydride) (PSMAn). rsc.orgnih.gov

This anhydride functionality readily reacts with primary amine groups found in the lysine (B10760008) residues on the surface of enzymes, forming stable, covalent amide bonds. nih.govrsc.org This process allows for the direct and facile attachment of enzymes to a variety of solid supports coated with these polymers, including plastic microtiter plates, nanofibrous membranes, and silica surfaces. nih.govnih.govrsc.org After immobilization, any remaining anhydride groups can be hydrolyzed to form carboxylate groups, resulting in a surface rich in functionalities analogous to those in poly(this compound). This method offers a robust way to create reusable biocatalysts, enhancing process stability and simplifying product separation. beilstein-journals.org The activity of the immobilized enzyme can be tuned by adjusting the properties of the polymer film and the concentration of the enzyme used. nih.gov

Table 2: Examples of Enzymes Immobilized Using Maleic Anhydride Copolymers

| Enzyme | Copolymer Support | Application/Finding | Reference |

|---|---|---|---|

| Subtilisin A | Poly(ethylene-alt-maleic anhydride) | Covalent immobilization for creating bioactive coatings to prevent biofouling. | capes.gov.br |

| Horseradish Peroxidase (HRP) | Poly(styrene-alt-maleic anhydride) | Immobilized on electrospun nanofibers for use in cascade reactions; retained 21% of free enzyme activity. | rsc.orgrsc.org |

| Glucose Oxidase (GOX) | Poly(styrene-alt-maleic anhydride) | Co-immobilized with HRP on nanofibers for detecting glucose. | rsc.orgrsc.org |

| Concanavalin A | Poly(methyl vinyl ether-co-maleic anhydride) | Immobilized on gels for high-performance liquid affinity chromatography. | nih.gov |

The integration of maleate-containing compounds into photocatalytic and electrocatalytic systems is an emerging area of research. In photocatalysis, derivatives such as cyclodextrin (B1172386) maleate have been used to create advanced composite materials. One study detailed the synthesis of TiO₂/cyclodextrin polymer composites containing silver nanoparticles (AgNPs). rsc.org In this system, cyclodextrin maleate monomers were polymerized on the surface of TiO₂. The resulting material showed enhanced photocatalytic degradation of methyl orange, demonstrating that maleate-derived polymers can act as a structural component in effective photocatalysts. rsc.org

Promotion of Biocatalytic Transformations through Enzyme Immobilization

Dispersing and Scale Inhibitor Applications

This compound serves as a crucial monomer in the synthesis of polymers that exhibit excellent properties as dispersing agents and scale inhibitors. These polymers, often referred to as polymaleates or copolymers containing maleate units, are utilized in various industrial applications to prevent the formation of scale and to disperse pigments and other particulate matter. google.comgoogle.com The inherent chemical structure of the maleate monomer, when polymerized, results in a polymer backbone with a high density of carboxyl groups. These groups are effective at sequestering divalent cations like calcium and magnesium, which are primary contributors to scale formation in aqueous systems. google.comgoogle.com

Copolymers synthesized using maleate monomers have shown significant efficacy in inhibiting various types of scale. For example, a copolymer of maleic anhydride and sodium allyl sulfonate, synthesized under optimal conditions involving the formation of this compound, demonstrated excellent inhibition of calcium phosphate (B84403) and calcium sulfate (B86663) scale, and good inhibition of calcium carbonate scale. scu.edu.cn The performance of such copolymers is attributed to their ability to interfere with crystal growth and adherence processes. google.com

The research findings on the scale inhibition performance of copolymers derived from maleate monomers are summarized in the table below.

| Type of Scale | Maximum Scale Inhibition Rate (%) |

| Calcium Phosphate | 94.38% |

| Calcium Sulfate | 100.00% |

| Calcium Carbonate | 59.03% |

| Data derived from studies on Maleic Anhydride/Sodium Allyl Sulfonate (MA/SAS) copolymers. scu.edu.cn |

In addition to scale inhibition, polymaleates derived from this compound are recognized for their dispersing capacity, making them suitable for applications such as pigment dispersants. google.comgoogle.com The polymer's ability to adsorb onto particle surfaces and create electrostatic or steric repulsion prevents agglomeration, leading to stable dispersions.

Advanced Analytical Methodologies for Monosodium Maleate Characterization

Titrimetric Analysis for Purity Assessment

Titrimetric analysis stands as a fundamental and reliable quantitative chemical method for determining the purity of substances, including monosodium maleate (B1232345). This classical analytical technique relies on the controlled reaction between a solution of the analyte (monosodium maleate) and a reagent solution of known concentration (the titrant). The purity is ascertained by measuring the exact volume of the titrant required to react completely with the sample. For this compound, which is the monosodium salt of maleic acid, acid-base titration is the most common approach. The compound possesses one remaining titratable proton from its carboxylic acid group, allowing it to be assayed as a weak acid.

The principle of the assay is a straightforward acid-base neutralization reaction. researchgate.net A precisely weighed sample of this compound is dissolved in a suitable solvent, typically purified water or a hydro-alcoholic solution, and is then titrated with a standardized strong base, most commonly sodium hydroxide (B78521) (NaOH). researchgate.netscholarsresearchlibrary.com The reaction proceeds as follows:

C₄H₃NaO₄ + NaOH → C₄H₂Na₂O₄ + H₂O (this compound + Sodium Hydroxide → Disodium (B8443419) Maleate + Water)

The completion of the reaction, known as the equivalence point, can be detected by one of two primary methods: a visual indicator or a potentiometric sensor.

Visual Indicator Method

In this method, a chemical indicator, such as phenolphthalein (B1677637), is added to the this compound solution before titration. researchgate.net The indicator exhibits a distinct color change at a specific pH corresponding to the equivalence point. The solution is titrated with the sodium hydroxide solution until a permanent pale pink color appears, signaling the end of the reaction. pharmacyinfoline.com In some titrations of maleate salts, the use of a hydro-alcoholic solvent system is recommended to prevent the formation of turbidity, which can obscure the endpoint. scholarsresearchlibrary.compharmacyinfoline.comjru.edu.in Although rapid and cost-effective, the accuracy of this method can be influenced by the analyst's perception of the color change.

Potentiometric Titration Method

A more instrument-based and precise approach is potentiometric titration. quora.com This method does not require a visual indicator; instead, a pH meter with a combined glass-calomel electrode system is immersed in the sample solution to monitor the pH as the sodium hydroxide titrant is added incrementally. researchgate.netscholarsresearchlibrary.com The equivalence point is identified as the point of the most rapid pH change, which corresponds to the inflection point on a graph of pH versus the volume of titrant added. scholarsresearchlibrary.com This technique offers higher precision and is not subject to the interpretation of color changes.

The purity of the this compound sample is calculated based on the volume of the titrant consumed, its molarity, and the initial mass of the sample. The results from these methods are often highly reproducible. researchgate.net

Research Findings

Studies on the acid-base titrimetry of related maleate compounds, such as pheniramine (B192746) maleate, demonstrate the robustness of these methods. Research has shown that titrating the maleate moiety with aqueous NaOH, either visually with phenolphthalein or potentiometrically, provides accurate and precise results for samples in the 2-20 mg range. researchgate.netscholarsresearchlibrary.com The precision of such methods is often expressed by the relative standard deviation (RSD), with values typically being low, indicating good reproducibility. researchgate.net Potentiometric methods generally yield higher precision compared to visual indicator methods.

The following interactive tables present illustrative data for the purity assessment of a this compound sample.

Table 1: Comparative Purity Analysis of this compound

This table compares the purity results obtained from visual and potentiometric titration methods for a given batch of this compound.

| Sample ID | Method | Number of Replicates | Mean Purity (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| MSM-001 | Visual Titration (Phenolphthalein) | 5 | 98.9 | 2.45 |

| MSM-001 | Potentiometric Titration | 5 | 99.2 | 0.75 |

Table 2: Example of Potentiometric Titration Data

This table shows a typical dataset from a potentiometric titration of a 150 mg sample of this compound with 0.1 M Sodium Hydroxide. The equivalence point is identified by the largest change in pH for a given volume increment.

| Volume of 0.1 M NaOH Added (mL) | Measured pH |

|---|---|

| 0.00 | 4.10 |

| 2.00 | 4.85 |

| 4.00 | 5.30 |

| 6.00 | 5.65 |

| 8.00 | 6.05 |

| 9.00 | 6.28 |

| 10.00 | 6.60 |

| 10.50 | 6.85 |

| 10.80 | 7.15 |

| 10.90 | 7.40 |

| 11.00 | 9.70 |

| 11.10 | 10.85 |

| 11.20 | 11.10 |

| 11.50 | 11.35 |

| 12.00 | 11.58 |

Future Research Directions and Emerging Paradigms

Exploration of Novel Chemical Reactivity

Monosodium maleate (B1232345), the monosodium salt of maleic acid, is a compound with established roles in various industrial and biochemical processes. cymitquimica.com Future research is poised to uncover new dimensions of its chemical reactivity. Key areas of investigation include its participation in oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form maleic acid or further to fumaric acid, and its reduction can yield succinic acid.

A significant area of future research lies in the isomerization of maleate to fumarate (B1241708), a reaction of industrial importance. researchgate.net While this process is known, investigations into more efficient and environmentally friendly catalytic systems are ongoing. researchgate.net For example, studies have explored the use of solid catalysts like poly (4-vinylpyridine) resin as a reusable alternative to traditional catalysts like thiourea. researchgate.net Further research into novel catalytic systems, including photocatalysis and enzymatic catalysis, could unlock more efficient and selective isomerization pathways. researchgate.net

The reactivity of monosodium maleate also extends to polymerization. cymitquimica.com It serves as a monomer in the production of water-soluble polymaleates, and intensive investigations into its polymerization in aqueous mediums are being carried out to produce polymaleates with specific molecular weights. google.com Future work will likely focus on controlling the polymerization process to create polymers with tailored properties for specific applications, such as in coatings and adhesives.

Advancement in Supramolecular and Polymer Architectures

The ability of this compound to participate in the formation of complex supramolecular structures and polymers is a rapidly developing field of research. These architectures are formed through non-covalent interactions, such as hydrogen bonding and metal coordination, leading to materials with unique properties. cymitquimica.comresearchgate.netnih.gov

A notable example is the formation of metallo-supramolecular polymer hydrogels. rsc.org Research has demonstrated that poly(methyl vinyl ether-alt-mono-sodium maleate) can react with silver nitrate (B79036) to form a hydrogel with a mesoporous network of polycarboxylate ligands crosslinked by silver(I) cations. rsc.org These hydrogels exhibit interesting properties, including ion-exchange capabilities and antibacterial activity. rsc.org Future advancements in this area could involve exploring the use of other metal ions to create a new family of metallo-supramolecular polymer hydrogels with diverse functionalities for applications in areas like biomedicine and controlled-release systems. nih.govrsc.org

Further research is also expected in the synthesis of copolymers. google.com While copolymers of maleic acid with other monomers like acrylic acid or vinyl acetate (B1210297) are known, the polymerization of this compound itself in an aqueous solvent is an area of active investigation. google.com The goal is to efficiently produce polymaleates with a controlled average molecular weight, which could have applications in various industrial processes. google.com The exploration of different polymerization initiators and reaction conditions will be crucial for advancing these polymer architectures. google.com

Unveiling Further Biochemical Roles and Mechanistic Details

This compound exhibits significant biological activity, primarily as a buffering agent and an enzyme inhibitor. smolecule.com Its ability to maintain pH in a specific range is crucial for many biochemical reactions and cellular processes. smolecule.com Future research will likely focus on elucidating the precise mechanisms by which it influences various metabolic pathways.

One of the key biochemical roles of this compound is its inhibition of transaminase enzymes, which are vital for amino acid metabolism. smolecule.com This inhibitory action suggests potential therapeutic applications in metabolic disorders where these enzymes are dysregulated. Further studies are needed to understand the specific interactions between this compound and different transaminases and to explore its potential as a modulator of amino acid metabolism.

Research also indicates that this compound can influence nicotinate (B505614) metabolism through its enzymatic interconversion with fumarate. smolecule.com Unraveling the intricate details of this metabolic regulation could open new avenues for understanding and potentially treating metabolic diseases. High doses of the compound have been shown to cause metabolic disarray in animal models, highlighting the importance of understanding its dose-dependent effects. Future investigations will likely employ advanced analytical techniques to trace the metabolic fate of this compound and identify its downstream effects on various cellular processes.

Development of Innovative Materials and Catalytic Systems

The unique properties of this compound make it a promising candidate for the development of innovative materials and catalytic systems. cymitquimica.comchemimpex.com Its use as a precursor in the synthesis of maleate esters is important for creating durable materials for coatings and adhesives.

In the realm of material science, emerging research suggests potential applications in cosmetics and other fields due to its specific chemical properties. smolecule.com For instance, its trihydrate form is used in skincare products for its moisturizing properties and in agricultural applications as a growth enhancer and soil conditioner due to its ability to chelate metal ions. chemimpex.com Future development in this area could focus on creating novel formulations and materials that leverage these properties for enhanced performance.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for monosodium maleate, and how can its purity be validated experimentally?

- Synthesis Methods : this compound is commonly synthesized via partial neutralization of maleic acid with sodium hydroxide. A typical protocol involves dissolving maleic anhydride in water, followed by controlled addition of NaOH to achieve a 1:1 molar ratio. Excess acid ensures the monobasic form .

- Purity Validation : Techniques include:

- Titration : To confirm the neutralization ratio (e.g., potentiometric titration).

- Spectroscopy : FTIR (to identify carboxylate peaks at ~1560–1610 cm⁻¹) and NMR (to confirm the Z-configuration of the double bond via coupling constants) .

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess residual reactants .

Q. What experimental conditions are critical for maintaining this compound’s stability in aqueous solutions?

- Light Sensitivity : Studies on structurally similar compounds (e.g., cinepazide maleate) show that exposure to UV or direct sunlight accelerates decomposition. Use amber glassware and LED light (minimal degradation observed over 7 hours) .

- pH and Temperature : Store solutions at pH 4–6 (prevents hydrolysis to fumarate) and ≤25°C. Monitor via periodic pH adjustment and stability-indicating HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?

- Methodological Scrutiny : Compare reaction parameters across studies:

- Substrate Ratios : Excess methanol (5:1 molar ratio) improves dimethyl maleate yield but may mask catalytic effects .

- Reaction Medium : Aqueous vs. anhydrous conditions alter proton availability, affecting maleate’s carboxylate reactivity .

- Statistical Meta-Analysis : Use multivariate regression to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors .

Q. What strategies optimize this compound’s role as a buffer in enzymatic assays, particularly when competing salts are present?

- Competitive Binding Analysis : Perform kinetic assays (e.g., with malate dehydrogenase) to quantify maleate’s binding affinity (Kd) against analogs like sodium fumarate. Use isothermal titration calorimetry (ITC) for precise measurements .

- Ionic Strength Calibration : Adjust NaCl concentrations to maintain consistent ionic strength while varying this compound levels. Monitor enzyme activity via spectrophotometry (e.g., NADH oxidation at 340 nm) .

Q. How does the hydration state of this compound influence its reactivity in free-radical polymerization studies?

- Hydration Control : Anhydrous this compound can be prepared via vacuum drying (40°C, 24 hrs). Confirm hydration status using thermogravimetric analysis (TGA) and Karl Fischer titration .

- Reactivity Comparison : Compare polymerization rates (via DSC or gel permeation chromatography) between hydrated and anhydrous forms. Hydration may reduce radical initiation efficiency due to hydrogen bonding .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s reported solubility across solvents?

- Standardized Protocols : Use the shake-flask method with saturated solutions filtered through 0.22 μm membranes. Quantify solubility via gravimetry or UV-Vis spectroscopy (calibration curve at λ = 210 nm) .

- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify outliers in literature data .